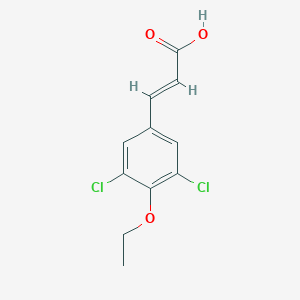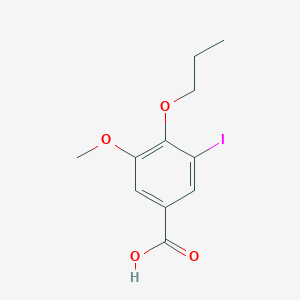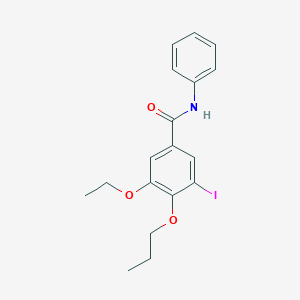
(2E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichlorinated ethoxyphenyl group attached to a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid typically involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The process can be scaled up by employing catalytic hydrogenation and rearrangement reactions to ensure efficient production with minimal environmental impact .
化学反応の分析
Types of Reactions
(2E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 3,5-dichloro-4-ethoxybenzoic acid
- 3,5-dichloro-4-ethoxybenzaldehyde
- 3,5-dichloro-4-ethoxyphenylacetic acid
Uniqueness
(2E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid is unique due to its specific structural features, such as the presence of both dichlorinated and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWCOUWEFPARFU-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-iodophenyl)-2-[methyl(2-naphthylsulfonyl)amino]acetamide](/img/structure/B427206.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-methylacetamide](/img/structure/B427207.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxybenzyl)acetamide](/img/structure/B427209.png)
![N-(2,6-dimethylphenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B427210.png)
![N-(tert-butyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B427211.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427214.png)
![2-[methyl(2-naphthylsulfonyl)amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B427221.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427222.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B427223.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427224.png)
